N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-19-13-4-5-21-8-11(13)12(18-19)7-17-16(20)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,7-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFGMGJFWBZPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties and other therapeutic potentials based on various research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by its pyrano[4,3-c]pyrazole core and benzo[d][1,3]dioxole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1260663-66-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The sulfonamide group present in the structure can bind to various enzymes or receptors, modulating their activity and influencing key biological pathways such as apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells .
- Mechanisms of Cell Death : The compound has been observed to induce apoptosis through caspase activation and DNA fragmentation. Flow cytometry analysis revealed increased subG1 fractions in treated cells, indicating apoptosis induction .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on MM-compounds : A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated strong cytotoxic activity with pro-apoptotic properties in cancer cells. The study utilized caspase enzyme activity assays and flow cytometry to confirm these effects .
- In Vivo Efficacy : In xenograft models involving colon cancer cells, analogs of this compound exhibited significant antitumor activity by inhibiting key signaling pathways such as AKT and mTOR .
Preparation Methods
Formation of 2-Oxo-2-(4-Oxotetrahydro-2H-Pyran-3-yl)Ethyl Acetate
The synthesis begins with a Claisen-like condensation between tetrahydropyran-3-one (1) and diethyl oxalate under strongly basic conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −70°C to −80°C facilitates deprotonation and nucleophilic attack, yielding 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate (2) in 85% yield.
Key Reaction Parameters
- Temperature: −70°C to −80°C to suppress side reactions.
- Molar ratio: 1:1 tetrahydropyran-3-one to diethyl oxalate.
- Workup: Acidic aqueous quench (pH 2–3) followed by ethyl acetate extraction.
Cyclocondensation with Methylhydrazine
Replacing hydrazine hydrate with methylhydrazine in glacial acetic acid induces pyrazole ring formation while introducing the 1-methyl group. The reaction proceeds at 20–30°C overnight, yielding ethyl 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3) in 78% yield.
Optimization Insights
- Regioselectivity : Methylhydrazine favors cyclization at the β-keto ester’s α-position, avoiding isomer formation.
- Purification : Crude product is recrystallized from petroleum ether, achieving >95% purity.
Functionalization of the Pyranopyrazole Core
Hydrolysis to Carboxylic Acid
The ethyl ester (3) is hydrolyzed using lithium hydroxide (LiOH) in ethanol at 50°C, yielding 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (4) in 90% yield.
Conditions
- Solvent: Ethanol/water (4:1).
- Temperature: 50°C for 3 hours.
Conversion to Primary Amide
The carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with aqueous ammonia to yield 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide (5) in 80% yield.
Reduction to Aminomethyl Derivative
The primary amide (5) is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous THF under reflux, producing 3-(aminomethyl)-1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (6) in 65% yield.
Critical Considerations
- Excess LiAlH₄ ensures complete reduction.
- Strict anhydrous conditions prevent hydrolysis.
Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
Preparation of Acid Chloride
Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) is treated with oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF), yielding benzo[d]dioxole-5-carbonyl chloride (7) in 95% yield.
Amide Coupling and Final Product Formation
Schotten-Baumann Reaction
The amine (6) is reacted with the acid chloride (7) in a biphasic system of DCM and aqueous sodium bicarbonate (NaHCO₃) at 0°C to room temperature. This yields N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]dioxole-5-carboxamide (8) in 75% yield.
Purification
- Chromatography on silica gel (ethyl acetate/hexane, 1:1).
- Final recrystallization from ethanol/water affords 99% purity.
Analytical Characterization and Validation
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 5.95 (s, 2H, dioxole), 4.15 (m, 2H, pyran CH₂), 3.75 (s, 3H, N-CH₃), 3.20 (t, 2H, CH₂NH).
- HRMS : m/z calc. for C₁₈H₂₀N₃O₄ [M+H]⁺: 342.1453, found: 342.1455.
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for synthesizing N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : The synthesis requires precise control of temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to optimize yield and purity. Multi-step protocols often involve condensation reactions between pyrazole and benzodioxole precursors. Analytical techniques like HPLC and NMR should monitor intermediate purity at each stage, as impurities in early steps propagate to the final product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments, mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve bond lengths/angles in the pyrano-pyrazole and benzodioxole moieties. Discrepancies in NMR chemical shifts (e.g., methyl group at δ 2.3–2.5 ppm) may indicate stereochemical impurities .
Q. What solvent systems are optimal for purification?
- Methodological Answer : Use gradient elution with ethyl acetate/hexane (3:7 to 7:3) for column chromatography. For recrystallization, polar aprotic solvents like DMF or DMSO are effective but require careful removal via vacuum drying to avoid residual solvent interference in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways, focusing on electron density distribution in the pyrazole ring and benzodioxole carbonyl group. Tools like ICReDD’s reaction path search methods integrate experimental data to refine computational predictions, reducing trial-and-error in designing cross-coupling or cycloaddition reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the methyl-pyrano or benzodioxole groups. Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs). For example, conflicting neuroprotective vs. cytotoxic effects may arise from variations in the dihydropyran ring’s conformational flexibility .
Q. How do competing reaction mechanisms affect byproduct formation during synthesis?
- Methodological Answer : Monitor reaction kinetics via in-situ IR spectroscopy to detect intermediates like enolates or carbocations. For example, competing nucleophilic attack pathways at the pyrazole C3 position can generate regioisomers. Adjusting steric hindrance (e.g., bulkier substituents on the benzodioxole) suppresses undesired pathways .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to quantify degradation products (e.g., hydrolysis of the carboxamide bond). Stability data should inform formulation strategies, such as encapsulation in PEGylated liposomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
